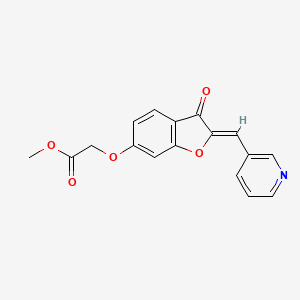
N-(3-(quinolin-8-iloxi)propil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Acoplamiento cruzado deshidrogenativo (CDC) acelerado por microondas
La N-(3-(quinolin-8-iloxi)propil)acetamida se ha utilizado en el acoplamiento cruzado deshidrogenativo (CDC) acelerado por microondas con acetona/acetonitrilo en condiciones libres de metales . Este proceso implica una acetilación remota C(sp 3)–H altamente selectiva de los andamios de N-(quinolin-8-il)amida en la posición C5 .
Activación del enlace C–H
La this compound juega un papel insustituible en el sistema de reacción de activación del enlace C–H como un grupo director bidentado clásico o como un auxiliar de ligando . Se ha utilizado en reacciones de funcionalización de enlaces C–H realizadas en varias posiciones de la quinolina y sus derivados .
Síntesis de derivados de quinolina
Este compuesto se utiliza en la síntesis de derivados de quinolina, que juegan un papel importante como compuestos heterocíclicos que contienen nitrógeno en productos naturales, productos farmacéuticos y pesticidas .
Investigación anticancerígena
La this compound se ha utilizado en el diseño y síntesis de híbridos moleculares basados en híbridos de quinolin-8-iloxi y cinamida, que han mostrado una actividad citotóxica significativa . Estos híbridos han demostrado una modificación significativa en la distribución del ciclo celular, además de provocar la muerte apoptótica dentro de la línea celular HepG2 probada .
Inhibidores de la polimerización de tubulina
El compuesto se ha utilizado en el desarrollo de posibles inhibidores de la polimerización de tubulina anticancerígenos . La acción antiproliferativa de estos inhibidores se correlaciona altamente con su capacidad para inhibir la polimerización de tubulina .
Marcador biológico para células cancerosas
La this compound se ha utilizado en la búsqueda de ciertos marcadores biológicos cruciales para las células cancerosas, como proteínas aberrantes, modificadas o exageradas .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Mode of Action
It’s known that similar compounds can undergo reactions under certain conditions . For instance, in the presence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile can occur smoothly .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
Similar compounds have been found to be influenced by various environmental factors
Análisis Bioquímico
Biochemical Properties
N-(3-(quinolin-8-yloxy)propyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The quinoline moiety in the compound is known to participate in both electrophilic and nucleophilic substitution reactions, which can influence its interactions with biomolecules . For instance, it can form complexes with metal ions, which can affect the activity of metalloenzymes. Additionally, the compound’s amide group can form hydrogen bonds with proteins, potentially altering their conformation and function.
Cellular Effects
N-(3-(quinolin-8-yloxy)propyl)acetamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can impact the activity of metalloproteins involved in signaling pathways . Furthermore, its ability to form hydrogen bonds with proteins can lead to changes in gene expression by affecting transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of N-(3-(quinolin-8-yloxy)propyl)acetamide involves several key interactions at the molecular level. The compound can bind to metal ions, forming complexes that can inhibit or activate metalloenzymes . This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds with proteins can result in conformational changes that influence protein function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(quinolin-8-yloxy)propyl)acetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can form stable complexes with metal ions, which can persist over time Its interaction with proteins may lead to gradual changes in cellular function, depending on the duration of exposure
Dosage Effects in Animal Models
The effects of N-(3-(quinolin-8-yloxy)propyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, such as disruption of cellular metabolism and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on biological systems.
Metabolic Pathways
N-(3-(quinolin-8-yloxy)propyl)acetamide is involved in several metabolic pathways. The compound can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, its interaction with metalloenzymes can affect the metabolism of metal ions and related compounds . Additionally, the compound’s ability to form hydrogen bonds with proteins can impact the activity of enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of N-(3-(quinolin-8-yloxy)propyl)acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by binding to proteins such as albumin . These interactions can influence the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
N-(3-(quinolin-8-yloxy)propyl)acetamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, its interaction with metal ions can lead to localization in organelles involved in metal ion metabolism, such as mitochondria. Additionally, the compound’s ability to form hydrogen bonds with proteins can influence its localization within the cell.
Propiedades
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(17)15-9-4-10-18-13-7-2-5-12-6-3-8-16-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAUQCLRHCYPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

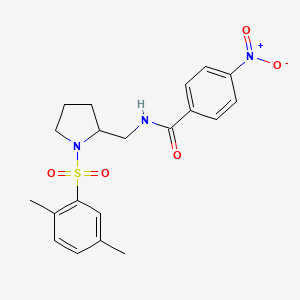
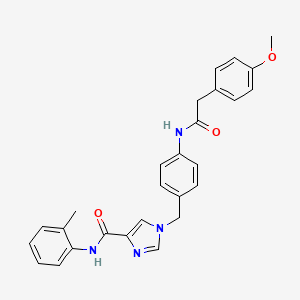
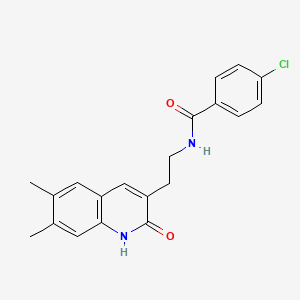
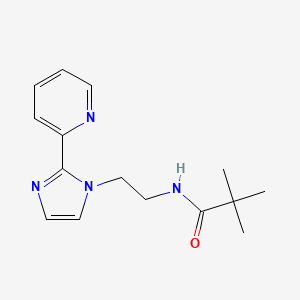
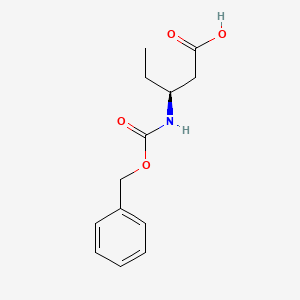
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2535347.png)

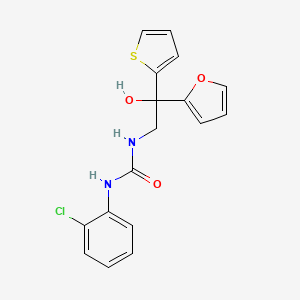
![Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-](/img/structure/B2535352.png)
![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)


